molecular formula C23H16ClN3OS B4161699 7-chloro-N-(3-cyanothiophen-2-yl)-8-methyl-2-(2-methylphenyl)quinoline-4-carboxamide

7-chloro-N-(3-cyanothiophen-2-yl)-8-methyl-2-(2-methylphenyl)quinoline-4-carboxamide

Cat. No.: B4161699
M. Wt: 417.9 g/mol
InChI Key: SIJZXPBIZILGDZ-UHFFFAOYSA-N
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Description

7-chloro-N-(3-cyanothiophen-2-yl)-8-methyl-2-(2-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a cyano group, a thienyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3-cyanothiophen-2-yl)-8-methyl-2-(2-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Thienyl Group: The thienyl group can be introduced through a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide (NaCN).

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3-cyanothiophen-2-yl)-8-methyl-2-(2-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium cyanide (NaCN)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

7-chloro-N-(3-cyanothiophen-2-yl)-8-methyl-2-(2-methylphenyl)quinoline-4-carboxamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-cyanothiophen-2-yl)-8-methyl-2-(2-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-quinolinecarboxamide: Lacks the thienyl and cyano groups, resulting in different chemical properties and biological activities.

    8-methyl-2-(2-methylphenyl)-4-quinolinecarboxamide:

    N-(3-cyano-2-thienyl)-4-quinolinecarboxamide: Lacks the chlorine and methyl groups, affecting its chemical behavior and biological effects.

Uniqueness

7-chloro-N-(3-cyanothiophen-2-yl)-8-methyl-2-(2-methylphenyl)quinoline-4-carboxamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The combination of the quinoline core with the cyano, thienyl, and carboxamide groups imparts specific properties that distinguish it from other similar compounds.

Properties

IUPAC Name

7-chloro-N-(3-cyanothiophen-2-yl)-8-methyl-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3OS/c1-13-5-3-4-6-16(13)20-11-18(17-7-8-19(24)14(2)21(17)26-20)22(28)27-23-15(12-25)9-10-29-23/h3-11H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJZXPBIZILGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NC4=C(C=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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